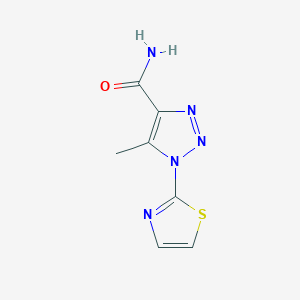

5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5OS/c1-4-5(6(8)13)10-11-12(4)7-9-2-3-14-7/h2-3H,1H3,(H2,8,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJGKKZHBGHSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NC=CS2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a thiazole derivative can be reacted with a triazole precursor in the presence of a suitable catalyst to form the desired compound. Reaction conditions such as temperature, solvent, and time are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistency, efficiency, and safety. Key steps include the preparation of starting materials, reaction optimization, and purification of the final product. Techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemical Properties and Structure

5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has the molecular formula and a molecular weight of 210.22 g/mol. Its structure features a thiazole ring and a triazole ring, which are known for their biological activity. The compound's unique arrangement allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial agents. Studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have been tested against various bacteria and fungi using methods such as the disc diffusion technique, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent research has highlighted the potential anticancer properties of this compound. Compounds containing thiadiazole and triazole moieties have been associated with cytotoxic effects on cancer cell lines. For example, studies indicate that these compounds can inhibit key enzymes involved in tumor progression and induce apoptosis in cancer cells . The mechanisms of action include interference with DNA synthesis and targeting specific kinases involved in cell proliferation.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. Research indicates that triazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation . These findings suggest that this compound could be developed into anti-inflammatory agents.

Synthesis and Evaluation

A study conducted by Mahendrasinh et al. synthesized various derivatives of thiazole and evaluated their biological activities. The synthesized compounds were subjected to antimicrobial screening against several bacterial strains, demonstrating moderate to high efficacy . This underscores the potential of this compound as a lead compound for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These computational approaches help identify potential mechanisms of action and guide the design of more potent derivatives . Such studies are crucial for understanding how modifications to the compound's structure can enhance its pharmacological properties.

Mechanism of Action

The mechanism of action of 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Key Observations :

- Thiazole vs. Aryl Substitutions : Compounds with thiazole substituents (e.g., the target compound) exhibit enhanced activity against specific cancer cell lines compared to phenyl or nitrophenyl derivatives .

- Functional Groups : The carboxamide group (-CONH₂) is critical for hydrogen bonding with biological targets, whereas sulfanyl or carbohydrazide modifications alter solubility and metabolic stability .

Comparison with Analogues :

- N-Substituted Derivatives : describes reacting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with amines using thionyl chloride, yielding carboxamides with varied N-substituents .

- Thiadiazole Hybrids : highlights the use of phenacyl bromide and sulfamoylphenyl intermediates to introduce thiadiazole rings, enhancing structural complexity .

Pharmacological Activity

Table 1: Anticancer Activity of Selected Triazole-Carboxamide Derivatives

Key Findings :

- Thiazole vs. Thiadiazole : Thiazole-containing derivatives (e.g., the target compound) show moderate inhibition, while thiadiazole hybrids (e.g., compound 9b) exhibit lower IC₅₀ values, suggesting stronger enzyme inhibition .

- Substituent Effects : Bulky aryl groups (e.g., naphthyl in compound 3q) improve membrane permeability but may reduce target specificity .

Structure-Activity Relationship (SAR)

- Position 1 (Triazole) : Aromatic substituents (thiazole, phenyl) enhance π-π stacking with hydrophobic protein pockets .

- Position 5 (Methyl Group) : The methyl group stabilizes the triazole ring conformation, optimizing binding .

- Carboxamide Group : Critical for hydrogen bonding; replacement with esters or nitriles diminishes activity .

Biological Activity

5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial effects.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

- IUPAC Name : this compound

- Molecular Formula : C7H6N4O2S

- Molecular Weight : 210.22 g/mol

The structure includes a thiazole ring and a triazole ring, which are known for their biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole derivatives. The mechanism of action appears to involve the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis. The following table summarizes key findings regarding its anticancer activity:

| Study | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 1.1 | TS Inhibition | |

| HCT-116 | 2.6 | TS Inhibition | |

| HepG2 | 1.4 | TS Inhibition |

The compound exhibited significant antiproliferative activity against various cancer cell lines, outperforming standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The following table outlines the antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives of triazole compounds, including those incorporating thiazole moieties. The synthesized compounds were evaluated for their anticancer and antimicrobial activities. Notably, several derivatives exhibited enhanced activity against cancer cell lines due to improved interaction with TS enzyme sites .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of triazole derivatives revealed that modifications in the thiazole ring significantly affected biological activity. For instance, the introduction of different substituents on the thiazole ring led to variations in potency against specific cancer types and microbial strains .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole derivatives with target proteins involved in cancer proliferation and microbial resistance. These computational analyses support the experimental findings by demonstrating favorable interactions between the compound and active sites on target enzymes .

Q & A

Q. What synthetic methodologies are validated for preparing 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide and its derivatives?

Methodological Answer: The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution, followed by carboxamide functionalization. For example, derivatives are often prepared using General Procedure B (as described in and ):

Reacting thiazole-2-amine with methyl propiolate under basic conditions to form the triazole core.

Coupling the triazole intermediate with activated carbonyl reagents (e.g., carbonyldiimidazole) in anhydrous DMF.

Purification via column chromatography and characterization using -/-NMR, HRMS, and HPLC (purity >95%) .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL ( ) is the gold standard. Key steps:

- Data collection at low temperature (100 K) to minimize thermal motion.

- Refinement using SHELXL’s least-squares algorithms with anisotropic displacement parameters.

- Validation via WinGX/ORTEP for molecular geometry and packing analysis ().

Example: A derivative showed planar geometry at the triazole-thiazole junction, with bond angles deviating <2° from ideal sp hybridization .

Q. What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

- Antiproliferative activity : NCI-60 cell line screening (e.g., lung cancer A549/ATCC, melanoma LOX IMVI) with GI values calculated via MTT assays ().

- Enzyme inhibition : COX-2 inhibition assays using fluorescence-based kits (e.g., Cayman Chemical #701080) with IC determination ().

- Solubility optimization : Use of DMSO/PBS mixtures (up to 10% v/v) to overcome low aqueous solubility ().

Advanced Research Questions

Q. How do structural modifications (e.g., substituent effects) influence its antiproliferative efficacy?

Methodological Answer: A structure-activity relationship (SAR) study ( ) compared derivatives:

| Substituent | Cell Line (NCI-H522) | Growth Inhibition (%) |

|---|---|---|

| Thiazol-2-yl (parent) | Lung Cancer | 40% (GP = 62.47%) |

| 4-Phenylthiazol-2-yl | Melanoma | 44.78% |

| Tetrahydrobenzo[d]thiazol-2-yl | Melanoma | 62.25% |

Q. Key Findings :

Q. How can conflicting data on enzymatic vs. cellular activity be resolved?

Methodological Answer: Contradictions between in vitro enzyme inhibition (e.g., COX-2 IC = 1.2 µM) and weaker cellular effects (e.g., 20% apoptosis induction) may arise from:

- Off-target binding : Perform competitive affinity assays (SPR/BLI) to identify non-specific interactions.

- Cellular efflux : Use P-gp inhibitors (e.g., verapamil) in combination assays to assess ABC transporter involvement.

- Metabolic instability : Conduct LC-MS/MS stability studies in hepatocyte microsomes ().

Q. What computational strategies are recommended for docking studies?

Methodological Answer:

Protein preparation : Retrieve target structures (e.g., β-catenin, PDB: 1JDH) and optimize protonation states with AutoDock Tools .

Ligand parametrization : Generate 3D conformers using Open Babel with MMFF94 force fields.

Docking : Use AutoDock Vina with a grid box centered on the active site (e.g., Wnt/β-catenin binding pocket).

Validation : Compare docking poses with crystallographic data (e.g., shows 9c binds similarly to acarbose) .

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity profiles for structurally similar analogs?

Methodological Answer: Discrepancies arise due to:

- Assay variability : Normalize data using internal controls (e.g., staurosporine as a positive control).

- Cell line heterogeneity : Validate target expression via qPCR/Western blot (e.g., β-catenin levels in LOX IMVI vs. UO-31).

- Batch-to-batch purity : Recharacterize compounds with -NMR and HRMS before replication ().

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.